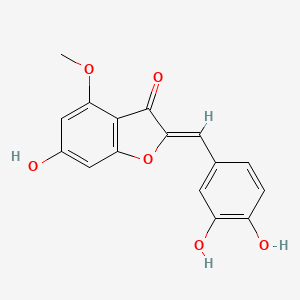
Aureusidin-4-methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aureusidin-4-methyl ether is a derivative of the aurone class of flavonoids, which are known for their bright yellow coloration. This compound is identified by its chemical structure, which includes a benzofuranone core with a methoxy group at the 4-position. This compound has been isolated from various plant sources and is noted for its potential biological activities, including antidiabetic and prebiotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aureusidin-4-methyl ether can be synthesized through several methods. One common approach involves the condensation of 4,6-dihydroxybenzofuranone with 3,4-dihydroxybenzaldehyde in the presence of concentrated hydrochloric acid. This method offers a straightforward route to obtain the compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale synthesis using the aforementioned condensation reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Aureusidin-4-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methoxy groups on the benzofuranone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Aureusidin-4-methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of aurones.
Mécanisme D'action
The mechanism of action of aureusidin-4-methyl ether involves its interaction with specific molecular targets. For instance, it forms stable interactions with the active site residues of enzymes like α-amylase and α-glucosidase through hydrogen bonding and hydrophobic interactions . These interactions inhibit the enzyme’s activity, contributing to its antidiabetic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aureusidin: Another aurone derivative with similar biological activities.
5-Methyl aureusidin: A structurally related compound with a methyl group at the 5-position.
Uniqueness
Aureusidin-4-methyl ether is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 4-position distinguishes it from other aurone derivatives and contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12O6 |
|---|---|
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-4-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O6/c1-21-12-6-9(17)7-13-15(12)16(20)14(22-13)5-8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3/b14-5- |
Clé InChI |
ZUJPCSCNGYJPAF-RZNTYIFUSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2)O |
SMILES canonique |
COC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)O)O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
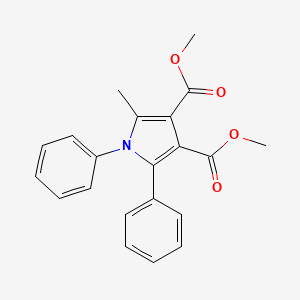
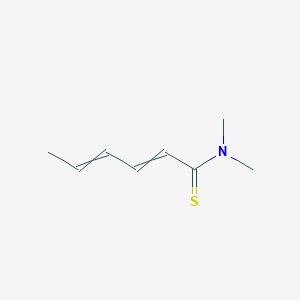

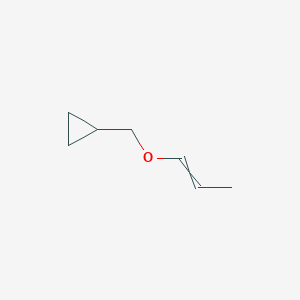
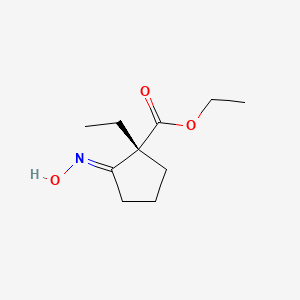
![trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride](/img/structure/B13797612.png)

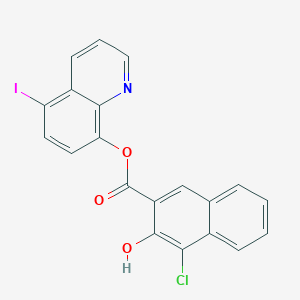

![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)
